molecular formula C9H2F16O2 B8139696 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one

1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one

Cat. No. B8139696
M. Wt: 446.08 g/mol
InChI Key: DPPIEXSGZYVZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one is a useful research compound. Its molecular formula is C9H2F16O2 and its molecular weight is 446.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for compound 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one involves the conversion of a starting material to an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the introduction of fluorine atoms, the addition of a hydroxyl group, and the incorporation of trifluoromethyl groups.

Starting Materials
1,1,2,2,3,3-Hexafluoropropan-2-ol, Sodium hydroxide, Hydrogen fluoride, Trifluoromethyl iodide, Sodium iodide, Potassium carbonate, 4-Heptanone

Reaction
Step 1: Conversion of 1,1,2,2,3,3-Hexafluoropropan-2-ol to 1,1,2,2,3,3,6,7,7,7-Decafluoro-4-heptanone using hydrogen fluoride and trifluoromethyl iodide as reagents., Step 2: Conversion of 1,1,2,2,3,3,6,7,7,7-Decafluoro-4-heptanone to 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-4-heptanone using sodium hydroxide as a reagent., Step 3: Conversion of 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-4-heptanone to 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one using trifluoromethyl iodide and sodium iodide as reagents in the presence of potassium carbonate as a base.

properties

IUPAC Name

1,1,2,2,3,3,6,7,7,7-decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F16O2/c10-3(7(18,19)20,8(21,22)23)1(5(13,14)15)2(26)4(11,12)6(16,17)9(24,25)27/h1,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPIEXSGZYVZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(O)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F16O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one

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